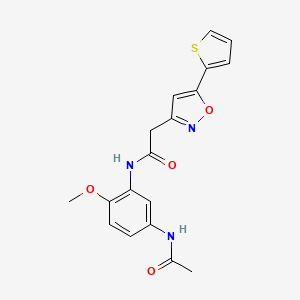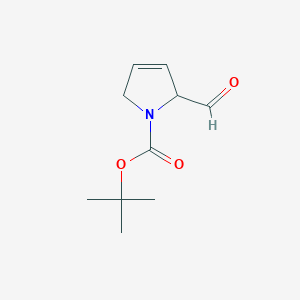
(4-chlorophenyl) N-cyclohexylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl) N-cyclohexylcarbamodithioate (CNC) is a chemical compound that belongs to the family of dithiocarbamates. It has been widely used in scientific research for its potential therapeutic properties. CNC is synthesized by the reaction of chlorobenzene with cyclohexylamine, followed by the reaction with carbon disulfide and sodium hydroxide.
作用机制
The mechanism of action of (4-chlorophenyl) N-cyclohexylcarbamodithioate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antitumor activity, antifungal activity, and insecticidal activity. This compound has also been shown to have antioxidant and anti-inflammatory properties. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
(4-chlorophenyl) N-cyclohexylcarbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care. In addition, this compound has a low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of (4-chlorophenyl) N-cyclohexylcarbamodithioate. One area of research is the development of this compound-based drugs for the treatment of cancer, fungal infections, and neurological disorders. Another area of research is the study of the mechanism of action of this compound and the identification of new targets for its therapeutic effects. Additionally, the use of this compound as a chelating agent for the removal of heavy metals from the body is an area of research that has potential for clinical applications. Finally, the development of new methods for the synthesis and purification of this compound is an area of research that could improve its availability and reduce its cost.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic properties. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. This compound has been shown to have a variety of therapeutic effects and has potential for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its therapeutic effects.
合成方法
(4-chlorophenyl) N-cyclohexylcarbamodithioate is synthesized by the reaction of chlorobenzene with cyclohexylamine, followed by the reaction with carbon disulfide and sodium hydroxide. The reaction produces a yellowish crystalline solid, which is then purified by recrystallization. The yield of this compound is typically around 70%.
科学研究应用
(4-chlorophenyl) N-cyclohexylcarbamodithioate has been widely used in scientific research for its potential therapeutic properties. It has been studied for its anticancer, antifungal, and insecticidal properties. This compound has also been studied for its potential as a chelating agent, which can be used to remove heavy metals from the body.
属性
IUPAC Name |
(4-chlorophenyl) N-cyclohexylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNS2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQWJLXATGUGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)
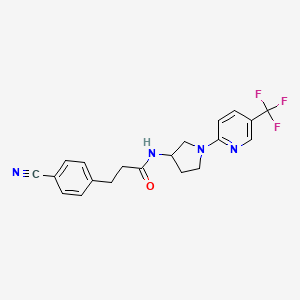
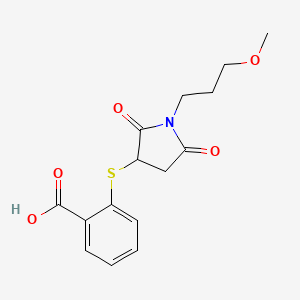

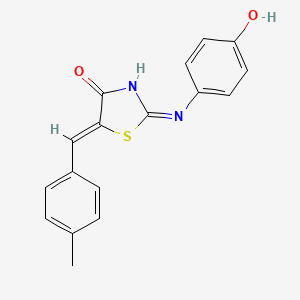
![2,5-dichloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2566058.png)

![Methyl (2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2566060.png)
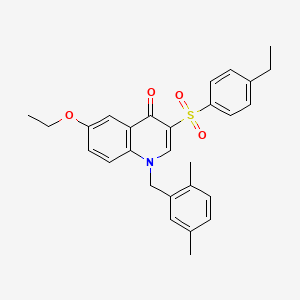
![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2566065.png)

